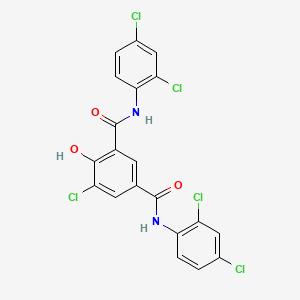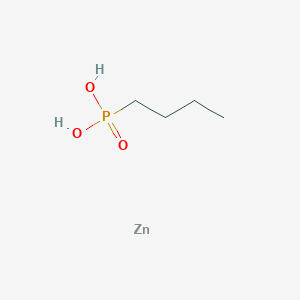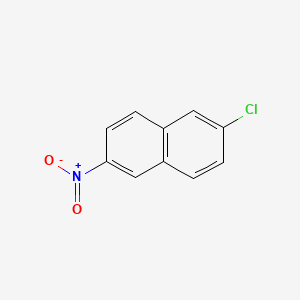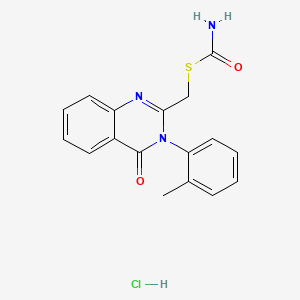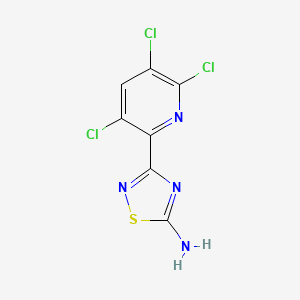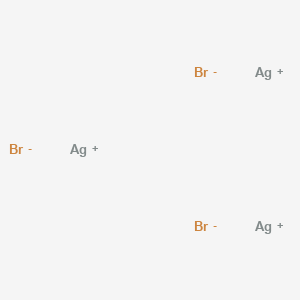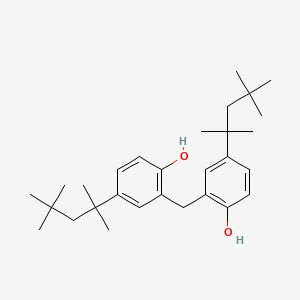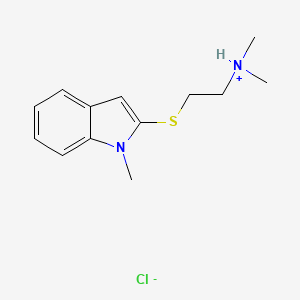
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is a synthetic compound that belongs to the indole family. Indoles are a significant class of heterocyclic compounds widely recognized for their biological and pharmacological activities. This particular compound is known for its unique structural features, which include an indole ring substituted with a dimethylaminoethylthio group and a methyl group, along with a monohydrochloride salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride typically involves the functionalization of the indole ring. One common method includes the reaction of 2-(dimethylamino)ethanethiol with 1-methylindole under specific conditions to introduce the thioether linkage. The reaction is usually carried out in the presence of a suitable base and solvent, followed by the addition of hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the final product in its monohydrochloride form.
Analyse Des Réactions Chimiques
Types of Reactions
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions can occur at the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thioether group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring.
Applications De Recherche Scientifique
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may act on various receptors or enzymes, leading to changes in cellular processes. For example, it could modulate neurotransmitter receptors or inhibit specific enzymes involved in disease pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Tryptamine: A naturally occurring compound with psychoactive effects.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Indole, 2-((2-(dimethylamino)ethyl)thio)-1-methyl-, monohydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an indole ring with a dimethylaminoethylthio group and a methyl group makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
27292-24-6 |
|---|---|
Formule moléculaire |
C13H19ClN2S |
Poids moléculaire |
270.82 g/mol |
Nom IUPAC |
dimethyl-[2-(1-methylindol-2-yl)sulfanylethyl]azanium;chloride |
InChI |
InChI=1S/C13H18N2S.ClH/c1-14(2)8-9-16-13-10-11-6-4-5-7-12(11)15(13)3;/h4-7,10H,8-9H2,1-3H3;1H |
Clé InChI |
FXZROTIXVBKDLP-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2C=C1SCC[NH+](C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


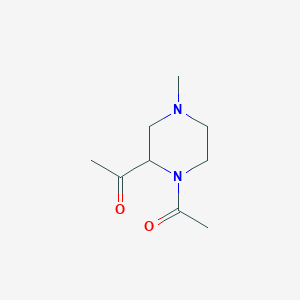

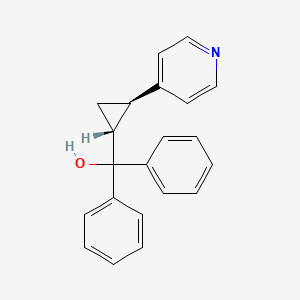
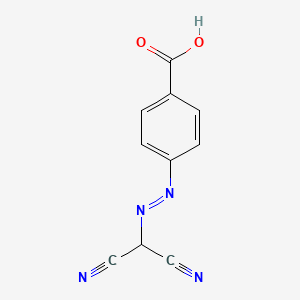
![Adenosine,2'-deoxy-,5'-ester with thiodiphosphoric acid([(ho)2p(o)]2s)(9ci)](/img/structure/B15344680.png)
